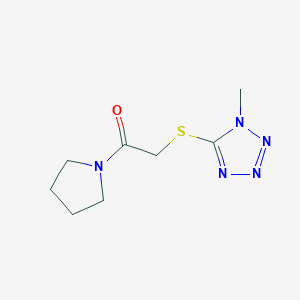![molecular formula C8H8N4OS3 B285426 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285426.png)
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MTSTA and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of MTSTA is not fully understood. However, it has been suggested that MTSTA may exert its pharmacological effects by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, or bacteria.
Biochemical and Physiological Effects:
MTSTA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. MTSTA has also been found to have antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTSTA has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against cancer cells, fungi, and bacteria. Another advantage is its low toxicity towards normal cells. However, MTSTA has several limitations, including its low solubility in water, which may limit its bioavailability and effectiveness.
Direcciones Futuras
There are several potential future directions for the research on MTSTA. One direction is to investigate its potential as a therapeutic agent for various types of cancer, particularly those that are resistant to conventional chemotherapy. Another direction is to explore its potential as an antifungal and antibacterial agent for the treatment of infectious diseases. Additionally, further research is needed to elucidate the mechanism of action of MTSTA and to develop more effective formulations of the compound.
Métodos De Síntesis
The synthesis of MTSTA involves the reaction of 2-amino-4-methylthiazole and 2-amino-1,3,4-thiadiazole-5-thiol in the presence of acetic anhydride. The reaction yields 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
MTSTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. MTSTA has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propiedades
Fórmula molecular |
C8H8N4OS3 |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C8H8N4OS3/c1-5-2-14-8(10-5)15-3-6(13)11-7-12-9-4-16-7/h2,4H,3H2,1H3,(H,11,12,13) |
Clave InChI |
XIRYYRKTLWLXOR-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)NC2=NN=CS2 |
SMILES canónico |
CC1=CSC(=N1)SCC(=O)NC2=NN=CS2 |
Solubilidad |
40.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine](/img/structure/B285346.png)
![3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B285350.png)
![3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B285351.png)
![6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B285352.png)
![6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B285353.png)
![Ethyl 4,5-dimethyl-2-[({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B285359.png)
![2-[(4-Methylphenyl)sulfonyl]ethyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285360.png)
![3-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B285366.png)
![Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-](/img/structure/B285367.png)
![2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B285368.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285375.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285376.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B285377.png)